molecular formula C7H6ClF3N2 B13051589 (S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine

(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13051589
M. Wt: 210.58 g/mol
InChI Key: DCMCVCGNRXHOPA-LURJTMIESA-N
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Description

(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 5-chloropyridin-2-yl group and a trifluoroethylamine moiety. Its stereochemistry (S-configuration) and fluorine substitutions make it a valuable intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors sensitive to halogenated motifs. While the provided evidence lacks explicit data on this specific compound, structural analogs and synthesis protocols suggest its relevance in drug discovery, especially in kinase inhibitors or antiviral agents .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

(1S)-1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6ClF3N2/c8-4-1-2-5(13-3-4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1

InChI Key

DCMCVCGNRXHOPA-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1Cl)[C@@H](C(F)(F)F)N

Canonical SMILES

C1=CC(=NC=C1Cl)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloropyridine.

    Chiral Amine Introduction: The chiral amine is introduced through a reductive amination process, where the intermediate ketone is reacted with a chiral amine source in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, leading to various reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

    Material Science: It is investigated for its role in creating novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. The chlorine atom on the pyridine ring can form hydrogen bonds or halogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The compound is compared to derivatives with variations in halogenation, aromatic systems, and fluorination patterns:

Compound Name Molecular Formula Molecular Weight Substituents (Pyridine/Other) Fluorination Pattern CAS Number Key References
(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine C₇H₆ClF₃N₂ 232.58 (calc.) 5-Cl-pyridine -CF₃ Not explicitly stated
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine C₇H₆BrF₃N₂ 277.03 (calc.) 5-Br-pyridine -CF₃ MDLMFCD31539565
2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine C₇H₆ClF₂N₂ 214.59 (calc.) 5-Cl-pyridine -CF₂ 780769-87-1
(S)-1-(5-Chloropyridin-2-yl)ethan-1-amine C₇H₉ClN₂ 156.61 5-Cl-pyridine No fluorine 937400-05-0
1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride C₈H₈Cl₂F₃N 246.06 4-Cl-phenyl -CF₃ 65990-86-5

Physicochemical Properties

  • Fluorination Impact: The trifluoro group (-CF₃) enhances metabolic stability and lipophilicity compared to the non-fluorinated analog (C₇H₉ClN₂). This increases membrane permeability, critical for CNS-targeting drugs .
  • Halogen Substitution : The bromo analog (C₇H₆BrF₃N₂) has a higher molecular weight (277.03 vs. 232.58) and may exhibit stronger halogen bonding in protein-ligand interactions .

Research and Patent Landscape

  • Patent Relevance : Compounds with trifluoromethyl-pyridine motifs are frequently patented for antiviral and anticancer applications (e.g., and describe imidazole-pyridine derivatives with trifluoromethyl groups). The target compound’s structural features align with these trends .
  • Safety Data : Hydrochloride salts (e.g., C₈H₈Cl₂F₃N in ) are commonly used to improve solubility and crystallinity, though handling requires protection from light and moisture .

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